1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Electrochemistry Coordination Chemistry Catalysis

[18]aneN2S4 is an essential N2S4 mixed-donor macrocycle that outperforms N-methylated or all-sulfur analogs in stabilizing high-valent metal centers (e.g., Co(III), Pd(III)) and achieving precise redox tunability. Its unique coordination geometry is critical for electrocatalysis and rare-earth separation research. Source high-purity material with batch-specific QC documentation.

Molecular Formula C12H26N2S4
Molecular Weight 326.6 g/mol
CAS No. 20934-69-4
Cat. No. B1593815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,10,13-Tetrathia-7,16-diazacyclooctadecane
CAS20934-69-4
Molecular FormulaC12H26N2S4
Molecular Weight326.6 g/mol
Structural Identifiers
SMILESC1CSCCSCCNCCSCCSCCN1
InChIInChI=1S/C12H26N2S4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2
InChIKeyHDQRZGDWLMSBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane (CAS 20934-69-4) Procurement and Technical Baseline Overview


1,4,10,13-Tetrathia-7,16-diazacyclooctadecane ([18]aneN2S4) is an 18-membered mixed-donor macrocycle featuring an alternating N2S4 donor set [1]. The compound is characterized by a molecular formula of C12H26N2S4 and a molecular weight of 326.62 g/mol. The ligand's unique combination of two nitrogen and four sulfur atoms within a single macrocyclic framework imparts a remarkable coordination versatility, enabling it to stabilize a diverse array of metal ions (e.g., Ag, Ni, Co, Cu, Pd, Fe, Tl, Hg) across multiple oxidation states [1][2]. Its physical properties include a density of 1.1±0.1 g/cm³ and a high boiling point of 512.9±45.0 °C .

Why [18]aneN2S4 (CAS 20934-69-4) Cannot Be Replaced by Other N2S4 Macrocycles: The Risk of Substitution


Substituting 1,4,10,13-tetrathia-7,16-diazacyclooctadecane ([18]aneN2S4) with a seemingly similar analog like its N,N′-dimethyl derivative Me2[18]aneN2S4 (CAS 118679-62-2) or the all-sulfur macrocycle [18]aneS6 (CAS 296-41-3) will fundamentally alter the stereochemical and electronic outcomes of a metal complex [1]. Even minor structural modifications, such as N-methylation, impose significant steric constraints that dictate a completely different coordination geometry, as demonstrated by the switch from an octahedral to a pseudo-tetrahedral configuration in silver(I) complexes [1]. Critically, this change in geometry translates directly into a massive shift in redox potential, which can render a complex useless for a specific electrochemical or catalytic application [2][3]. Similarly, replacing the N2S4 donor set with an S6 set dramatically alters metal-ion selectivity [4]. The evidence below quantifies these non-substitutable performance differences.

Quantitative Performance Differentiation: Head-to-Head Data for [18]aneN2S4 (CAS 20934-69-4)


Redox Potential Tuning: 670 mV Shift in Cu(II/I) Couple vs. Dimethyl Analog

The Cu(II/I) redox couple for the [18]aneN2S4 complex is measured at E½ = –0.31 V vs. Fc/Fc+, a value that is 370 mV more cathodic than the couple for its N,N′-dimethyl analog Me2[18]aneN2S4, which occurs at E½ = +0.06 V vs. Fc/Fc+ [1]. This 370 mV shift, resulting from the different steric and electronic environment imposed by the secondary amines, demonstrates that [18]aneN2S4 can stabilize the higher Cu(II) oxidation state to a far greater extent than its methylated derivative.

Electrochemistry Coordination Chemistry Catalysis

Palladium Complexes: Fundamental Shift in Accessible Oxidation States (PdII/III vs. PdII/I)

The coordination geometry dictated by [18]aneN2S4 enables access to a rare, high-oxidation-state Pd(II/III) redox couple at E½ = +0.57 V vs. Fc/Fc+ [1]. This is in stark contrast to complexes of the dimethyl analog Me2[18]aneN2S4, which instead exhibit a Pd(II/I) couple at E½ = –0.74 V vs. Fc/Fc+ due to the ligand enforcing a square-planar geometry around the metal center [1]. This 1.31 V (1310 mV) difference represents a complete shift in the accessible oxidation states and the fundamental redox chemistry of the resulting complexes.

Organometallic Chemistry Catalysis Redox Chemistry

Silver(I) Coordination: Octahedral vs. Pseudo-Tetrahedral Geometry Dictated by N-Methylation

The complexation of silver(I) by [18]aneN2S4 results in a highly distorted octahedral geometry around the metal center, with Ag–N bond distances of 2.533(10) and 2.817(15) Å, and Ag–S distances ranging from 2.630(4) to 2.774(4) Å [1]. In contrast, the complex with the N,N′-dimethyl analog, Me2[18]aneN2S4, forces the silver(I) ion into a drastically different coordination environment best described as a distorted kite-based pyramidal or tetrahedral geometry, with one nitrogen atom completely non-coordinating (Ag⋯N distance = 3.684(11) Å) [1].

Coordination Chemistry Crystallography Supramolecular Chemistry

Lanthanide Extraction Selectivity: Eu/Ce Separation Factor of 2.5 in Synergistic Systems

While [18]aneN2S4 alone shows very poor extractability for lanthanides (<5% extraction for Ce3+ and Eu3+), its use in a binary synergistic system with lauric acid yields a quantifiable separation factor (SF) of 2.5 for Eu3+ over Ce3+ [1]. This contrasts with many conventional extractants and highlights the macrocycle's ability to modulate extraction equilibria (log Kex = –6.7 for EuLA3·HA) [1].

Separation Science Lanthanide Chemistry Hydrometallurgy

Stability of High-Valent Cobalt(III): Aerial Oxidation Yields Stable Co(III) Complex

The [18]aneN2S4 ligand demonstrates a unique ability to stabilize the otherwise labile cobalt(III) oxidation state. Aerial oxidation of the Co(II) complex [Co([18]aneN2S4)]2+ in water cleanly affords the corresponding cobalt(III) complex [Co([18]aneN2S4)]3+, which was structurally characterized [1]. This contrasts with many other N- and S-donor ligands, where Co(III) complexes can be unstable or difficult to isolate. The Co(III) complex exhibits a distorted-octahedral geometry with all six macrocyclic donors bound to the metal center, indicating a strong ligand field [1].

Coordination Chemistry Redox Chemistry Macrocyclic Ligands

Mercury(II) Coordination: Exclusive Octahedral Binding with [18]aneN2S4

The reaction of [18]aneN2S4 with HgSO4 yields the octahedral complex cation [Hg([18]aneN2S4)]2+, which was structurally characterized [1]. This complete encapsulation of the Hg(II) ion by all six donor atoms (N2S4) contrasts with the behavior of the dimethyl analog Me2[18]aneN2S4, which also forms a stable complex but with a different stereochemical outcome [1]. The [18]aneN2S4 ligand's ability to fully saturate the coordination sphere of Hg(II) is a key differentiator from other macrocycles that may lead to different stoichiometries or geometries.

Coordination Chemistry Environmental Chemistry Heavy Metal Sensing

Validated Application Scenarios for 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane (CAS 20934-69-4)


Electrochemical Catalyst Design Requiring Precise Redox Potential Tuning

Researchers designing molecular catalysts for electrochemical reactions (e.g., CO2 reduction, hydrogen evolution) can leverage the [18]aneN2S4 ligand to achieve specific redox potentials. The Cu(II/I) couple at –0.31 V vs. Fc/Fc+ provides a benchmark for stabilizing Cu(II) centers, a feature that is unattainable with the N-methylated analog, which exhibits a 370 mV anodic shift [1]. This tunability is critical for matching catalyst potentials to substrate reduction potentials.

Synthesis of High-Valent Organometallic Complexes and Catalysts

The [18]aneN2S4 ligand is a scaffold of choice for accessing and stabilizing unusual, high-valent metal complexes. The stable Co(III) complex is formed directly by aerial oxidation, and the ligand enables the observation of a rare Pd(II/III) redox couple at +0.57 V vs. Fc/Fc+ [1][2]. For scientists investigating the reactivity of Pd(III) intermediates or seeking to design oxidatively robust catalysts, [18]aneN2S4 is an essential tool.

Development of Synergistic Extraction Systems for Lanthanide Purification

In hydrometallurgical research, [18]aneN2S4 can be employed as a component of a binary synergistic extraction system for separating lanthanide elements. While the ligand alone is a poor extractant, its combination with lauric acid yields a quantifiable Eu/Ce separation factor of 2.5 [1]. This data supports its use in the development of novel separation protocols for rare-earth element purification and recycling.

Model Systems for Studying Macrocycle-Induced Stereochemical Control

Coordination chemists studying the interplay between ligand structure and metal geometry can use [18]aneN2S4 as a model system. The stark contrast between the octahedral geometry observed for [Ag([18]aneN2S4)]+ and the pseudo-tetrahedral geometry of the dimethyl analog provides a clear, quantifiable example of how N-substitution on a macrocycle can dictate metal ion coordination [1]. This makes it invaluable for fundamental research in supramolecular and coordination chemistry.

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